

The First Synthesis of Phenylmalonic Acid: A Technical Guide

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Compound of Interest

Compound Name: Phenylmalonic acid

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This technical guide delves into the seminal discovery of the synthesis of **phenylmalonic acid**, a cornerstone molecule in organic chemistry and a precursor in the synthesis of various pharmaceuticals. We will explore the pioneering work of W. Wislicenus, who, in 1894, first reported the synthesis of ethyl phenylmalonate, the diethyl ester of **phenylmalonic acid**. This guide provides a detailed experimental protocol derived from his foundational method, presents key quantitative data, and illustrates the synthetic pathway.

The Pioneering Synthesis by Wislicenus

The first successful synthesis of a **phenylmalonic acid** derivative was achieved by the German chemist Wilhelm Wislicenus. His work, published in 1894, laid the groundwork for future methodologies. The procedure is based on the standard method of Wislicenus.^[1] The synthesis proceeds through a two-step process: a Claisen condensation of ethyl phenylacetate with diethyl oxalate to form ethyl phenyloxaloacetate, followed by the thermal decarbonylation of this intermediate to yield ethyl phenylmalonate.

Subsequent hydrolysis of the diethyl ester would yield **phenylmalonic acid**. This indirect approach is often employed because the direct alkylation of diethyl malonate with aryl halides is challenging due to the lower electrophilicity of aryl halides compared to alkyl halides.

Experimental Protocols

The following experimental protocol is adapted from the validated procedure in Organic Syntheses, which is based on the original method developed by Wislicenus.^[1]

Part A: Synthesis of Ethyl Phenylloxaloacetate Sodium Salt

- **Preparation of Sodium Ethoxide:** In a suitable reaction vessel, dissolve 23 grams (1 gram atom) of clean sodium in 500 cc of absolute ethanol.
- **Condensation Reaction:** Cool the sodium ethoxide solution to 60°C. To this, add 146 grams (1 mole) of ethyl oxalate in a rapid stream with vigorous stirring. Immediately follow with the addition of 175 grams (1.06 moles) of ethyl phenylacetate.
- **Crystallization:** Discontinue stirring. Crystallization of the sodium salt of ethyl phenylloxaloacetate will commence within four to six minutes. The reaction is nearly instantaneous.
- **Isolation:** Transfer the resulting nearly solid paste to a beaker and allow it to cool to room temperature. Stir the paste thoroughly with 800 cc of dry ether. Collect the solid product by suction filtration and wash it repeatedly with dry ether.

Part B: Preparation of Ethyl Phenylmalonate

- **Liberation of Ethyl Phenylloxaloacetate:** The sodium salt from Part A is treated with a dilute solution of sulfuric acid (29 cc of concentrated sulfuric acid in 500 cc of water) to liberate the ethyl phenylloxaloacetate as an almost colorless oil.
- **Extraction:** Separate the oil and extract the aqueous layer with three 100-cc portions of ether. Combine the ether extracts with the oil.
- **Drying and Solvent Removal:** Dry the ethereal solution over anhydrous sodium sulfate and then distill off the ether.
- **Decarbonylation:** Heat the residual oil in a modified Claisen flask under a pressure of about 15 mm in a Wood's metal bath. Gradually increase the temperature to 175°C and maintain it at this temperature for five to six hours, or until the evolution of carbon monoxide is complete.

- Purification: After the reaction, return any distilled oil to the flask and distill the ethyl phenylmalonate under reduced pressure.

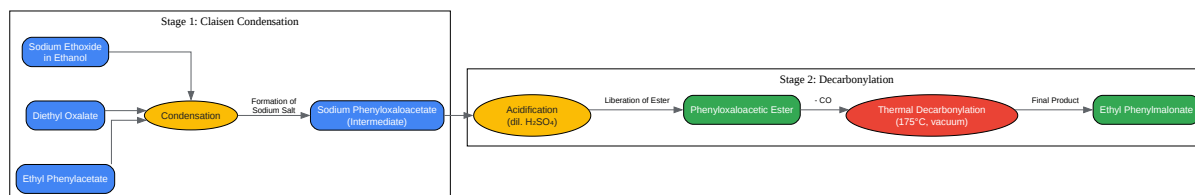
Quantitative Data

The following table summarizes the key quantitative data for the synthesis of ethyl phenylmalonate as described in the procedure based on Wislicenus's method.[\[1\]](#)

Parameter	Value
Reactants	
Sodium	23 g (1 gram atom)
Absolute Ethanol	500 cc
Ethyl Oxalate	146 g (1 mole)
Ethyl Phenylacetate	175 g (1.06 moles)
Reaction Conditions	
Condensation Temperature	60°C
Decarbonylation Temperature	175°C
Decarbonylation Pressure	~15 mm Hg
Decarbonylation Time	5-6 hours
Product	
Product Name	Ethyl Phenylmalonate
Boiling Point	158-162°C at 10 mm Hg
Yield	189-201 g (80-85% of theoretical)

Synthesis Workflow

The logical progression of the first synthesis of ethyl phenylmalonate can be visualized as a two-stage process, starting from the initial reactants and proceeding through the key intermediate to the final product.



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Caption: Workflow of the first synthesis of ethyl phenylmalonate by Wislicenus (1894).

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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